molecular formula C12H12O3 B3280443 Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 71557-11-4

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B3280443
CAS No.: 71557-11-4
M. Wt: 204.22 g/mol
InChI Key: QHMPIXAUILDPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene, featuring a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the necessary functional groups.

    Oxidation: Naphthalene is oxidized to form 8-oxo-5,6,7,8-tetrahydronaphthalene.

    Esterification: The carboxylic acid group is introduced through esterification, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and esterification processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Uniqueness

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it valuable in targeted synthetic applications and research.

Properties

IUPAC Name

methyl 8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMPIXAUILDPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3.466 g of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in 30 ml of methanol is admixed with 1.850 ml of conc. H2SO4 and the reaction solution is subsequently heated to reflux over 18 hours. The reaction solution is subsequently cooled and poured onto 200 ml of saturated aqueous sodium hydrogencarbonate solution and extracted with 2×200 ml of ethyl acetate. The combined organic phases are washed with 150 ml of saturated aqueous sodium hydrogencarbonate solution and 150 ml of water, dried over sodium sulphate and concentrated. The crude product is obtained as a brown oil and is used without further purification. Rt=3.42
Quantity
3.466 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 6
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.